2-(Benzenesulfonamido)-3-(4-hydroxy-3-nitrophenyl)propanoic acid
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Overview
Description
2-(Benzenesulfonamido)-3-(4-hydroxy-3-nitrophenyl)propanoic acid is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonamide group attached to a propanoic acid backbone, with a hydroxy and nitro-substituted phenyl ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonamido)-3-(4-hydroxy-3-nitrophenyl)propanoic acid typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with an appropriate amine to form the benzenesulfonamide intermediate. This intermediate is then subjected to further reactions to introduce the hydroxy and nitro groups on the phenyl ring, followed by the addition of the propanoic acid moiety. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfonamido)-3-(4-hydroxy-3-nitrophenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
2-(Benzenesulfonamido)-3-(4-hydroxy-3-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-(Benzenesulfonamido)-3-(4-hydroxy-3-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The presence of the sulfonamide group is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(Benzenesulfonamido)-3-(4-hydroxyphenyl)propanoic acid: Lacks the nitro group.
2-(Benzenesulfonamido)-3-(4-nitrophenyl)propanoic acid: Lacks the hydroxy group.
Uniqueness
The presence of both hydroxy and nitro groups in 2-(Benzenesulfonamido)-3-(4-hydroxy-3-nitrophenyl)propanoic acid makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H14N2O7S |
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Molecular Weight |
366.3 g/mol |
IUPAC Name |
2-(benzenesulfonamido)-3-(4-hydroxy-3-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C15H14N2O7S/c18-14-7-6-10(9-13(14)17(21)22)8-12(15(19)20)16-25(23,24)11-4-2-1-3-5-11/h1-7,9,12,16,18H,8H2,(H,19,20) |
InChI Key |
FFTGZNSFCAEWNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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